6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolopyridazine core, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine core.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacology: Studies focus on its interactions with various receptors and enzymes, exploring its potential as a drug candidate.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms.
Industrial Applications: Its unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include:
Receptors: It may bind to neurotransmitter receptors, modulating their activity.
Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.
Cellular Pathways: It may influence signaling pathways, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Olaparib: A poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type II diabetes.
Uniqueness
6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of structural features, which confer distinct pharmacological properties. Its triazolopyridazine core, coupled with the piperidine and fluorophenyl groups, provides a versatile scaffold for drug development and research.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c22-17-1-3-18(4-2-17)26-11-13-28(14-12-26)21(30)16-7-9-27(10-8-16)20-6-5-19-24-23-15-29(19)25-20/h1-6,15-16H,7-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHQSBNSNWKGRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=NN5C=NN=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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